
Methyl vaccenate
Overview
Description
Methyl vaccenate (methyl ester of cis-11-octadecenoic acid, C18:1 cis-11) is a fatty acid methyl ester (FAME) derived from vaccenic acid, a naturally occurring trans-fatty acid (rTFA) found in ruminant fats and dairy products . It is structurally characterized by a cis double bond at the 11th carbon of the C18 chain (Figure 1). This compound is widely used as a reference standard in gas chromatography (GC) analyses due to its distinct retention time and isomer specificity . Unlike industrial trans-fatty acids (iTFAs) like elaidate (trans-9 C18:1), vaccenic acid and its methyl ester are considered less harmful in some studies, though their metabolic impacts remain debated .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl vaccenate can be synthesized through the esterification of vaccenic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In industrial settings, this compound is produced through the transesterification of triglycerides containing vaccenic acid. This process involves reacting the triglycerides with methanol in the presence of a base catalyst such as sodium methoxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the ester .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including epoxides and hydroperoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon; conducted under high pressure and moderate temperatures.
Major Products Formed:
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated fatty acid methyl esters.
Substitution: Halogenated methyl esters.
Scientific Research Applications
Methyl vaccenate has a wide range of applications in scientific research:
Mechanism of Action
Methyl vaccenate exerts its effects through various molecular targets and pathways:
Peroxisome Proliferator-Activated Receptor Delta (PPARδ): It acts as an inhibitor of PPARδ, a nuclear receptor involved in lipid metabolism and inflammation.
Lipid Bilayers: The compound influences the fluidity and phase transitions of lipid bilayers, affecting membrane properties and cellular functions.
Comparison with Similar Compounds
Structural and Isomeric Comparisons
Key Structural Features
Methyl vaccenate’s cis-11 configuration differentiates it from other C18:1 isomers (Table 1):
- Methyl oleate (cis-9 C18:1): Predominant in plant oils, with a cis double bond at C9.
- Methyl elaidate (trans-9 C18:1): Industrial trans-fatty acid with a trans double bond at C9.
- Methyl petroselinate (cis-6 C18:1): Found in parsley seed oil.
Table 1: Structural Comparison of C18:1 FAMEs
Compound | Double Bond Position | Configuration | Natural Source |
---|---|---|---|
This compound | C11 | cis | Ruminant fats, dairy |
Methyl oleate | C9 | cis | Olive oil, sunflower oil |
Methyl elaidate | C9 | trans | Partially hydrogenated oils |
Methyl petroselinate | C6 | cis | Parsley seed oil |
The cis-11 configuration allows this compound to integrate into phospholipid membranes without disrupting bilayer integrity, unlike trans isomers like elaidate . This structural nuance is critical in biological systems; for example, cis-vaccenate is conserved in cytochrome c oxidase (CcO) for oxygen transfer, a role trans-vaccenate cannot fulfill .
Lipid Incorporation and Metabolism
Incorporation into Triglycerides (TGs) and Phospholipids
- Short-term studies (2–8 hours): this compound and elaidate incorporate similarly into TGs in HepG2 cells .
Table 2: Lipid Incorporation in HepG2 Cells (8-hour treatment)
Treatment | TG Content (μg/mg protein) | DG Content (μg/mg protein) |
---|---|---|
Control | 0.3 ± 0.1 | 0.3 ± 0.1 |
Palmitate | 18.0 ± 2.3 | 18.0 ± 2.3 |
This compound | 2.4 ± 0.4 | 2.4 ± 0.4 |
Methyl elaidate | 2.9 ± 0.4 | 2.9 ± 0.4 |
Methyl oleate | 1.5 ± 0.4 | 1.5 ± 0.4 |
Metabolic Pathways
- Cardiolipin remodeling: Vaccenate exhibits high turnover rates in cardiolipin, a mitochondrial phospholipid, suggesting active metabolic recycling compared to saturated FAs .
Toxicity and Protective Effects
Palmitate-Induced Lipotoxicity
Both this compound and elaidate mitigate palmitate toxicity in RINm5F insulinoma cells by:
- Reducing ceramide and diacylglycerol (DG) accumulation .
- Attenuating endoplasmic reticulum (ER) stress markers (e.g., XBP-1 splicing, eIF2α phosphorylation) .
However, oleate shows superior protection, likely due to its cis-9 configuration enhancing TG synthesis and lipid droplet formation .
Long-Term Health Impacts
- Cholesterol synthesis: Elaidate increases hepatic cholesterol synthesis in vitro, while vaccenate’s effects are less pronounced .
- Inflammation : Vaccenate induces less ER stress and JNK activation than elaidate, aligning with its classification as a "natural" trans-fat .
Biological Activity
Methyl vaccenate, a methyl ester derived from vaccenic acid, is a compound of considerable interest in biological research due to its unique structural characteristics and potential health benefits. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and applications in various fields.
Chemical Structure and Properties
This compound is characterized by a double bond at the 11th position of the fatty acid chain, which contributes to its unsaturated nature. This structural feature influences its reactivity and biological interactions. The compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), making it versatile for laboratory applications.
This compound exerts its biological effects through several mechanisms:
- PPARδ Inhibition : this compound acts as an inhibitor of Peroxisome Proliferator-Activated Receptor Delta (PPARδ), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation regulation.
- Lipid Bilayer Interaction : The compound influences the fluidity and phase transitions of lipid bilayers, which can affect membrane properties and cellular functions.
- Modulation of Inflammatory Responses : Research indicates that this compound may modulate inflammatory pathways, potentially contributing to anti-inflammatory effects.
Lipid Metabolism
This compound has been shown to impact lipid metabolism significantly. Studies indicate that it can alter fatty acid profiles in cells, influencing cellular energy storage and utilization . For example, in HepG2 liver cells treated with this compound, changes in lipid composition were observed, affecting cell viability and proliferation rates.
Anti-Inflammatory Effects
Research has highlighted the anti-inflammatory potential of this compound. In vitro studies demonstrate that treatment with this compound reduces the expression of pro-inflammatory cytokines in various cell types, suggesting a protective role against chronic inflammatory conditions.
Anticancer Properties
Emerging studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation through modulation of lipid metabolism and signaling pathways associated with cell growth and apoptosis.
Case Studies
Several case studies have documented the effects of this compound on different biological systems:
- HepG2 Cell Line Study : In a controlled experiment, HepG2 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent effect on cell viability, with significant reductions observed at higher concentrations (p < 0.05) compared to control groups .
- Inflammatory Response Modulation : A study assessing the impact of this compound on macrophage activation showed decreased levels of TNF-alpha and IL-6 following treatment, indicating its potential as an anti-inflammatory agent .
- Lipid Profile Alteration : Research analyzing the fatty acid composition in cells exposed to this compound revealed significant alterations in lipid profiles, which were linked to changes in metabolic activity and cell survival rates .
Applications in Industry and Research
This compound's unique properties make it valuable across various fields:
- Pharmaceuticals : Its potential anti-inflammatory and anticancer activities suggest applications in drug development.
- Nutraceuticals : The compound may be incorporated into dietary supplements aimed at improving lipid metabolism and reducing inflammation.
- Biodiesel Production : this compound is utilized as a component in biodiesel production due to its favorable chemical properties.
Comparative Analysis with Related Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Methyl Palmitate | Saturated fatty acid methyl ester | Higher melting point; less reactive than this compound |
Methyl Oleate | Unsaturated fatty acid methyl ester | Contains a double bond at the 9th position |
Methyl Linoleate | Unsaturated fatty acid methyl ester | Has two double bonds; more prone to oxidation |
Methyl Trans-Vaccenate | Structural isomer of this compound | Different configuration at the double bond |
Chemical Reactions Analysis
Oxidation Reactions
Methyl vaccenate undergoes oxidation to form epoxides and other oxygenated derivatives. The cis double bond at the 11th carbon position renders it susceptible to epoxidation, which is a critical reaction in lipid chemistry for synthesizing bioactive compounds. Oxidative cleavage can further break the double bond, generating carbonyl-containing products. For example, ozonolysis or other oxidative methods may yield dicarboxylic acids or aldehydes, though specific data on this compound’s cleavage products is limited in the provided sources .
Table 1: Oxidation Products of this compound
Reaction Type | Product | Key Features |
---|---|---|
Epoxidation | Epoxide derivatives | Cyclic ether formation at Δ11 |
Oxidative cleavage | Dicarboxylic acids | Potential bioactive intermediates |
Hydrogenation
Hydrogenation of this compound’s double bond converts the cis-11 configuration to a saturated fatty acid (stearate). This reaction is catalyzed by metal catalysts (e.g., palladium, platinum) under high-pressure hydrogen conditions. The saturated product, methyl stearate, is widely used in industrial applications such as lubricants and surfactants .
Table 2: Hydrogenation Parameters
Catalyst | Pressure (atm) | Temperature (°C) | Product |
---|---|---|---|
Pd/C | 50-100 | 150-200 | Methyl stearate |
Isomerization
This compound can undergo cis-trans isomerization, particularly under catalytic conditions. A study using beta zeolite catalysts demonstrated that methyl esters of fatty acids like vaccenic acid can isomerize to branched-chain products. For example, at 200°C and 3 MPa pressure, methyl oleate (a related compound) achieved a branch-chain conversion of 50% . While direct data on this compound is unavailable, analogous systems suggest similar reactivity under optimized conditions .
Table 3: Isomerization Conditions
Temperature (°C) | Pressure (MPa) | Catalyst | Outcome |
---|---|---|---|
200-300 | 0.1-3.0 | Beta zeolite | Branched-chain products |
Derivatization for Analytical Purposes
This compound is frequently derivatized to enhance its volatility for gas chromatography (GC) analysis. For example, reaction with methanesulfonyl chloride (MTAD) forms adducts that stabilize conjugated dienes, aiding in structural elucidation via GC-MS . Automated derivatization methods reduce manual handling and improve reproducibility, as evidenced by comparisons of manual vs automated protocols in fatty acid methyl ester (FAME) analysis .
Table 4: Derivatization Methods
Method | Reagent | Purpose |
---|---|---|
MTAD reaction | MTAD (5.8 mM) | Locate double bonds via GC-MS |
Automated | Methanol, HCl | FAME analysis (e.g., Agilent) |
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of methyl vaccenate in novel synthetic pathways?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are critical for structural elucidation. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can assess purity. For reproducibility, cross-validate results with reference spectra from databases like SciFinder or PubChem . Ensure experimental parameters (e.g., solvent, temperature) are consistent with prior studies to minimize variability .
Q. How should researchers design experiments to evaluate the thermal stability of this compound under varying environmental conditions?
- Methodological Answer : Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to measure decomposition temperatures and enthalpy changes. Control variables such as oxygen exposure, humidity, and heating rates. Replicate experiments at least triplicate to account for instrumental uncertainty. Raw data should be archived in appendices, with processed results (e.g., activation energy calculations) analyzed using software like OriginLab or Python’s SciPy .
Q. What are the best practices for conducting a literature review on this compound’s physicochemical properties?
- Methodological Answer : Start with specialized encyclopedias (e.g., Comprehensive Natural Products Chemistry) for foundational knowledge. Use Web of Science or Scopus to identify peer-reviewed articles, filtering by “review articles” to summarize key findings. Track citations to locate seminal studies. Critically evaluate sources for methodological rigor (e.g., sample size, controls) and cross-reference property data across multiple studies .
Advanced Research Questions
Q. How can mechanistic studies be designed to investigate this compound’s role in insect pheromone systems?
- Methodological Answer : Employ in vivo electrophysiological recordings (e.g., electroantennography) to measure receptor responses. Pair with molecular docking simulations to predict binding affinities using software like AutoDock Vina. Validate findings via CRISPR knockouts of putative receptor genes in model organisms (e.g., Drosophila). Compare dose-response curves across species to assess evolutionary conservation .
Q. What strategies resolve discrepancies in reported bioactivity data for this compound across different in vitro models?
- Methodological Answer : Conduct comparative assays using standardized cell lines (e.g., HEK293 for cytotoxicity) under identical conditions (e.g., pH, serum concentration). Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity in published data. If contradictions persist, propose hypotheses such as metabolite interference or cell-specific uptake mechanisms, and test via LC-MS/MS intracellular concentration measurements .
Q. How can computational modeling predict this compound’s interactions with lipid bilayers, and what experimental validations are necessary?
- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model partitioning behavior in lipid bilayers. Key parameters include force field selection (e.g., CHARMM36) and bilayer composition (e.g., POPC vs. DPPC). Validate predictions via Small-Angle X-ray Scattering (SAXS) or fluorescence anisotropy assays. Discrepancies between simulation and experimental data may necessitate re-evaluation of force field accuracy .
Q. What experimental frameworks are suitable for analyzing this compound’s oxidative degradation products in environmental samples?
- Methodological Answer : Combine Solid-Phase Microextraction (SPME) with GC-MS to isolate and identify degradation products. Use isotopic labeling (e.g., ¹³C-methyl vaccenate) to trace reaction pathways. Quantify oxidation rates under controlled UV exposure using kinetic modeling (e.g., pseudo-first-order approximations). Cross-reference results with environmental fate databases like EPI Suite .
Q. Data Management and Publication
Q. How should researchers structure datasets on this compound for FAIR (Findable, Accessible, Interoperable, Reusable) compliance?
- Methodological Answer : Deposit raw spectral data (NMR, MS) in repositories like Zenodo or ChemRxiv with DOI assignment. Include metadata such as instrument calibration dates and solvent purity. For computational data, share input/output files and version-controlled scripts (e.g., GitHub). Adopt standardized formats (e.g., .CIF for crystallography) and cite compliance with FAIR guidelines in the methods section .
Q. What are the ethical considerations when publishing conflicting data on this compound’s ecological impacts?
- Methodological Answer : Disclose all funding sources and potential conflicts of interest. Use sensitivity analyses to quantify uncertainty ranges in ecotoxicity studies (e.g., LC50 values). If contradictions arise, publish negative results in dedicated journals (e.g., Journal of Negative Results) to avoid publication bias. Follow COPE (Committee on Publication Ethics) guidelines for transparent peer review .
Q. Comparative and Longitudinal Studies
Q. How can longitudinal studies be optimized to track this compound’s accumulation in terrestrial ecosystems?
- Methodological Answer : Establish baseline levels via LC-MS/MS in soil and vegetation samples. Use Geographic Information Systems (GIS) to map spatial distribution and temporal trends. Incorporate climate variables (e.g., rainfall, temperature) into mixed-effects models. Open-access platforms like GBIF (Global Biodiversity Information Facility) can augment site-specific data .
Q. What statistical approaches are recommended for comparing this compound’s enantiomeric effects in chiral separations?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to chromatographic retention data. Use chiral columns (e.g., Chiralpak AD-H) with polarimetric detection. For kinetic resolution studies, calculate enantioselectivity factors (α) and validate via bootstrap resampling. Report confidence intervals (95%) to highlight significance .
Properties
IUPAC Name |
methyl (E)-octadec-11-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVODBCDJBGMJL-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316726 | |
Record name | Methyl vaccenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6198-58-9, 1937-63-9, 52380-33-3 | |
Record name | Methyl vaccenate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6198-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl vaccenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl vaccenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006198589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Octadecenoic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052380333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl vaccenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (Z)-octadec-11-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl (E)-octadec-11-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.684 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL VACCENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O9MGA9PP2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.